N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14750878
Molecular Formula: C14H12BrN5OS
Molecular Weight: 378.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BrN5OS |
|---|---|
| Molecular Weight | 378.25 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C14H12BrN5OS/c1-9-17-18-12-5-6-14(19-20(9)12)22-8-13(21)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,21) |
| Standard InChI Key | XSGMHXXMAPAAFE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Br |
Introduction
N-(3-bromophenyl)-2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C14H12BrN5OS and a molecular weight of approximately 378.25 g/mol . This compound is characterized by its unique structural features, including a bromophenyl moiety linked to a triazolopyridazine structure through a sulfanyl group, with an acetamide functional group.
Synthesis and Preparation
The synthesis of N-(3-bromophenyl)-2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step reactions. These steps often include the formation of the triazolopyridazine core, followed by the introduction of the bromophenyl group and the sulfanyl linkage, and finally the addition of the acetamide functionality. The specific conditions and reagents used can vary depending on the desired yield and purity.
Biological Activities and Potential Applications
Research indicates that N-(3-bromophenyl)-2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide exhibits significant biological activities, including potential anti-inflammatory and anticancer effects. The mechanism of action may involve the inhibition of specific enzymes or modulation of signaling pathways, leading to effects such as reduced cell proliferation and apoptosis induction.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Anticancer | Inhibition of tumor growth and proliferation |
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3-bromophenyl)-2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, but each has distinct features:
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N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-124triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide: Contains a fluorophenyl group instead of bromophenyl.
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2-[(3-methyl124triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide: Features a trifluoromethyl group.
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[N-(4-bromophenyl)-2-{[3-[2-(4-methoxyphenyl)sulfonylamino]ethyl]- triazolo[4,3-b]pyridazin-6-yl]}acetamide](pplx://action/followup): Includes a methoxyphenyl sulfonamide moiety.
Future Research Directions
Future studies should focus on optimizing the synthesis of N-(3-bromophenyl)-2-[(3-methyl triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide to improve yield and purity. Additionally, in-depth investigations into its biological activities, including in vivo studies, are necessary to fully explore its therapeutic potential. Molecular docking and structure-activity relationship (SAR) studies can provide insights into how modifications to the compound's structure might enhance its efficacy and specificity.
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